molecular formula C20H24N2OS B2904406 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235695-57-4

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2904406
CAS No.: 1235695-57-4
M. Wt: 340.49
InChI Key: NPSNRBWTYPTUAH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its versatile properties, making it valuable in drug discovery, material sciences, and organic synthesis.

Preparation Methods

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:

    Formation of the Piperidine Ring:

    Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is introduced to the piperidine ring through nucleophilic substitution reactions.

    Formation of the Cinnamamide Moiety: The cinnamamide moiety is attached to the piperidine ring via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biological targets.

    Industry: The compound’s properties make it valuable in material sciences, where it can be used to develop new materials with specific characteristics.

Comparison with Similar Compounds

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide can be compared with other similar compounds such as:

    N-(piperidin-4-yl)methyl)cinnamamide: Lacks the thiophen-3-ylmethyl group, resulting in different chemical and biological properties.

    N-((1-(phenylmethyl)piperidin-4-yl)methyl)cinnamamide: Contains a phenylmethyl group instead of a thiophen-3-ylmethyl group, leading to variations in reactivity and binding affinity.

The uniqueness of this compound lies in its combination of the piperidine, thiophene, and cinnamamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-7,10,13,16,18H,8-9,11-12,14-15H2,(H,21,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSNRBWTYPTUAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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